Computed Lipophilicity (XLogP3) vs. Typical Thiophene-Derived Kinase Inhibitor Scaffolds
The compound exhibits a computed XLogP3 of 5.5 [1], placing it above the average logP of many orally bioavailable kinase inhibitors (typically logP 3–5). By comparison, the closely related 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide (CAS 941871-22-3) has a computed XLogP3 of 3.1 [2]. This difference of 2.4 log units indicates substantially higher membrane permeability but also elevated risk of promiscuity, making CAS 681162-10-7 a preferred choice when target engagement in lipid-rich environments or blood-brain barrier penetration is required.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 5.5 |
| Comparator Or Baseline | 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide: 3.1 |
| Quantified Difference | Δ = +2.4 log units |
| Conditions | Computed by XLogP3 algorithm (PubChem release 2021.05.07) |
Why This Matters
Procurement teams selecting fragments for CNS-penetrant libraries should prioritize this compound for its markedly higher predicted lipophilicity relative to related 2,5-dichlorobenzamido-thiophene building blocks.
- [1] PubChem. Ethyl 5-(2,5-dichlorobenzamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate. Compound Summary for CID 43951020. Accessed 2026-04-29. View Source
- [2] PubChem. 2-(2,5-dichlorobenzamido)thiophene-3-carboxamide. Compound Summary for CID 43951019. Accessed 2026-04-29. View Source
